

Ivisol Sample Preparation Technical Support Center

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Compound of Interest

Compound Name: *Ivisol*

Cat. No.: *B1173408*

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Welcome to the **Ivisol** Technical Support Center. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during RNA, DNA, and protein sample preparation using **Ivisol** reagent.

Frequently Asked Questions (FAQs)

Q1: What is **Ivisol** and how does it work?

A: **Ivisol** is a reagent used for the isolation of total RNA, DNA, and protein from a single biological sample. It is a monophasic solution containing phenol and guanidine isothiocyanate. During sample homogenization, **Ivisol** maintains the integrity of the RNA by disrupting cells and inactivating RNases.^{[1][2][3]} The addition of chloroform results in the separation of the homogenate into three phases: a lower red organic phase (containing protein), an interphase (containing DNA), and an upper colorless aqueous phase (containing RNA).^{[1][3]} Each component can then be precipitated from its respective phase.

Q2: Can I use **Ivisol** for any sample type?

A: **Ivisol** is versatile and can be used with a wide variety of sample types, including animal and plant tissues, cultured cells, and bacteria.^[2] However, optimization may be required for specific tissues, especially those rich in RNases (e.g., pancreas) or proteoglycans and polysaccharides.^[4]

Q3: What are the best practices for handling and storing samples before **Ivisol** extraction?

A: To ensure high-quality nucleic acid and protein isolation, fresh samples should be processed immediately. If immediate processing is not possible, samples should be snap-frozen in liquid nitrogen and stored at -80°C.[5] Avoid repeated freeze-thaw cycles as this can lead to degradation. For tissue samples, it is crucial to work quickly to prevent degradation by endogenous RNases.[6]

Q4: How can I assess the quality and quantity of my isolated RNA/DNA?

A: The most common method is UV spectrophotometry (e.g., NanoDrop). The A260/A280 ratio is used to assess purity from protein contamination, with expected ratios of ~2.0 for pure RNA and ~1.8 for pure DNA. The A260/A230 ratio indicates contamination from residual phenol, guanidine, or carbohydrates, and should ideally be between 2.0 and 2.2.[7] RNA integrity can be further assessed by gel electrophoresis, looking for distinct ribosomal RNA (rRNA) bands (e.g., 28S and 18S for eukaryotic samples).[6][8]

Troubleshooting Guides

RNA Isolation

Problem	Possible Cause(s)	Recommended Solution(s)
Low RNA Yield	Incomplete homogenization or lysis of the sample.[9]	Ensure the sample is completely homogenized in lysis buffer. For tough tissues, consider using a mechanical homogenizer. Increase the incubation time after homogenization to allow for complete dissociation of nucleoprotein complexes.[10]
Insufficient amount of starting material.	Increase the amount of starting tissue or cells.	
RNA pellet was not visible and was accidentally discarded.	After isopropanol precipitation, the RNA pellet can be translucent and difficult to see. Be careful when decanting the supernatant. Using a co-precipitant like glycogen can help visualize the pellet.[11]	
Improper storage of the sample.	Use fresh samples or samples that have been properly stored at -80°C.[9]	
RNA Degradation (smeared bands on a gel)	RNase contamination of solutions, tubes, or pipettes.	Use certified RNase-free plasticware and solutions. Wear gloves and change them frequently.[6]
Improper sample handling.	Process samples immediately after collection or snap-freeze in liquid nitrogen.[5]	
Sample type is rich in RNases.	For tissues like the pancreas or spleen, work quickly and keep samples cold.[3]	

DNA Contamination (high molecular weight band on RNA gel)	The aqueous phase was contaminated with the interphase during aspiration.	Carefully aspirate the upper aqueous phase without disturbing the interphase. Leave a small amount of the aqueous phase behind to avoid contamination. [6]
Insufficient phase separation.	Ensure thorough mixing after adding chloroform and centrifuge at the recommended speed and duration.	
For downstream applications sensitive to DNA, a DNase treatment of the RNA sample is recommended. [4] [5]		
Low A260/A280 Ratio (<1.8)	Protein contamination.	Avoid aspirating the interphase. Perform an additional chloroform extraction on the aqueous phase.
Phenol contamination.	Ensure that no phenol from the organic phase is carried over with the aqueous phase.	
Low A260/A230 Ratio (<2.0)	Contamination with guanidine isothiocyanate or other salts.	Ensure the RNA pellet is washed properly with 75% ethanol. Perform a second ethanol wash if necessary. [6]
Carbohydrate or polysaccharide carryover (common with certain plant or bacterial samples).	Modify the precipitation step by using a high-salt precipitation solution.	

DNA Isolation

Problem	Possible Cause(s)	Recommended Solution(s)
Low DNA Yield	Incomplete lysis.	Ensure the sample is fully homogenized in lvisol.
Insufficient amount of starting material.	Increase the initial sample amount.	
DNA pellet was lost during washing steps.	The DNA pellet can be loose. Be careful when decanting supernatants.	
Poor DNA Quality (degraded)	Nuclease contamination.	Use sterile, nuclease-free solutions and plasticware.
Harsh homogenization.	Avoid excessive mechanical shearing which can fragment the DNA.	
Improper sample storage.	Use fresh or properly frozen samples. Avoid repeated freeze-thaw cycles. [12]	
RNA Contamination	Incomplete removal of the aqueous phase.	After collecting the aqueous phase for RNA isolation, carefully remove any residual liquid before proceeding with DNA isolation from the interphase.
Treat the final DNA preparation with RNase A.		
Cloudy DNA Pellet	Contamination with cellular debris.	Centrifuge the sample again and carefully transfer the supernatant containing the DNA to a fresh tube. [13]

Protein Isolation

Problem	Possible Cause(s)	Recommended Solution(s)
Low Protein Yield	Incomplete precipitation.	Ensure the correct volume of precipitation agent (e.g., isopropanol, acetone) is used. Increase incubation time during precipitation.
Protein pellet is difficult to resuspend.	Do not over-dry the protein pellet, as this can make it very difficult to redissolve. ^[14] Use a suitable solubilization buffer.	
Poor Protein Quality (degradation)	Protease activity.	Work quickly and keep samples on ice to minimize protease activity. Consider adding protease inhibitors to the solubilization buffer.
Contamination with other cellular components	Incomplete phase separation.	Ensure a clean separation of the organic phase before protein precipitation.
Insufficient washing of the protein pellet.	Perform all recommended wash steps to remove contaminants like phenol, ethanol, and lipids.	

Experimental Protocols

Standard **Ivisol** Protocol for RNA, DNA, and Protein Isolation

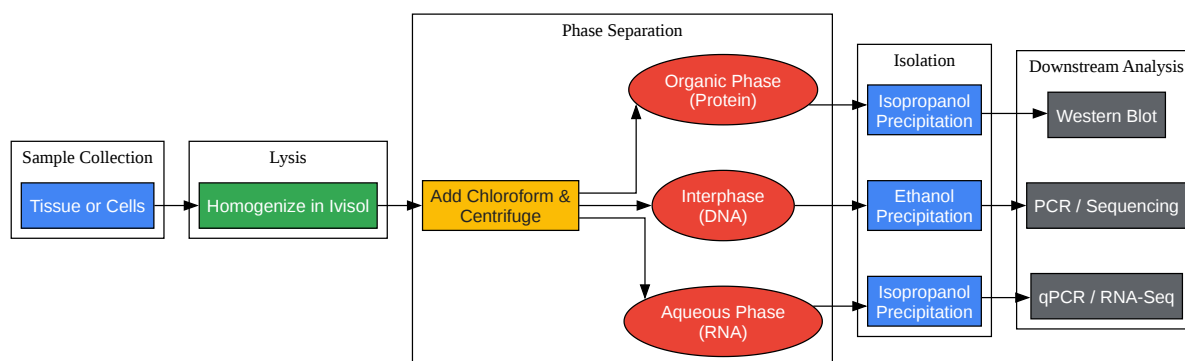
This protocol is a general guideline and may need optimization for specific sample types.

- Homogenization:
 - Tissues: Homogenize 50-100 mg of tissue in 1 mL of **Ivisol** reagent using a glass-Teflon or power homogenizer.

- Cells: For cells grown in a monolayer, lyse them directly in the culture dish by adding 1 mL of **Ivisol** per 10 cm² of culture dish area. For suspension cells, pellet the cells and lyse in 1 mL of **Ivisol** per 5-10 x 10⁶ cells.
- Phase Separation:
 - Incubate the homogenate for 5 minutes at room temperature to permit the complete dissociation of nucleoprotein complexes.
 - Add 0.2 mL of chloroform per 1 mL of **Ivisol** used. Cap the tube securely and shake vigorously for 15 seconds.
 - Incubate at room temperature for 2-3 minutes.
 - Centrifuge the sample at 12,000 x g for 15 minutes at 4°C. The mixture will separate into three phases.[\[1\]](#)
- RNA Isolation:
 - Carefully transfer the upper, colorless aqueous phase to a fresh tube.
 - Precipitate the RNA by adding 0.5 mL of isopropanol per 1 mL of **Ivisol** used. Mix and incubate at room temperature for 10 minutes.
 - Centrifuge at 12,000 x g for 10 minutes at 4°C. The RNA will form a gel-like pellet on the side and bottom of the tube.[\[3\]](#)
 - Decant the supernatant. Wash the RNA pellet with 1 mL of 75% ethanol per 1 mL of **Ivisol**.
 - Vortex briefly and centrifuge at 7,500 x g for 5 minutes at 4°C.
 - Decant the ethanol and air-dry the pellet for 5-10 minutes. Do not over-dry.
 - Resuspend the RNA in an appropriate volume of RNase-free water.
- DNA Isolation:

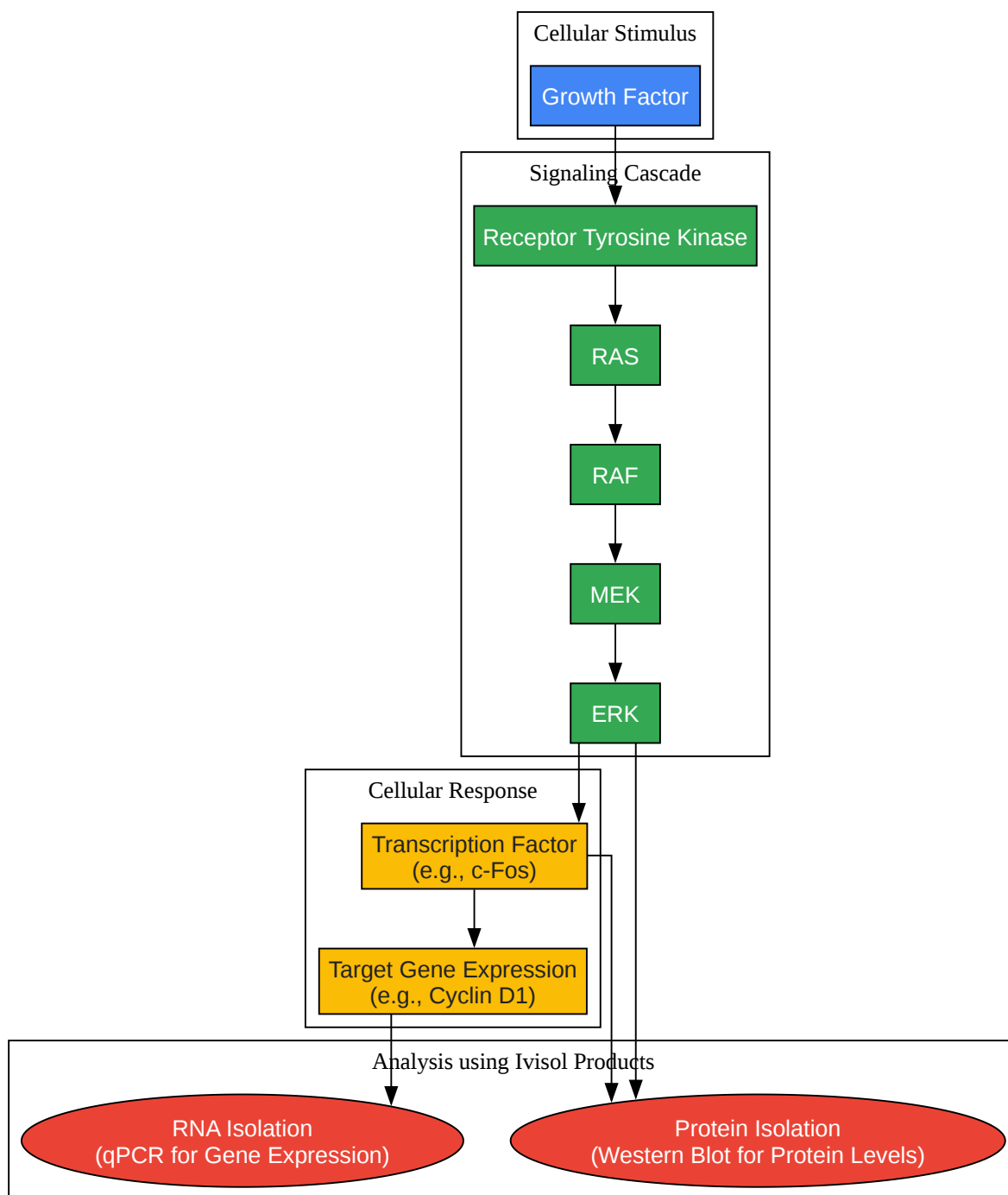
- Carefully remove any remaining aqueous phase from the original tube containing the interphase and organic phase.
- Precipitate the DNA from the interphase and organic phase by adding 0.3 mL of 100% ethanol per 1 mL of **Ivisol**. Mix by inversion and incubate for 2-3 minutes.
- Centrifuge at 2,000 x g for 5 minutes at 4°C to pellet the DNA.
- Remove the supernatant (this can be used for protein isolation).
- Wash the DNA pellet twice with 1 mL of 0.1 M sodium citrate in 10% ethanol. At each wash, incubate for 30 minutes.
- Finally, wash the DNA pellet with 1.5-2 mL of 75% ethanol and incubate for 10-20 minutes.
- Air-dry the pellet for 5-10 minutes and resuspend in 8 mM NaOH.
- Protein Isolation:
 - Precipitate the protein from the phenol-ethanol supernatant (from the DNA isolation step) by adding 1.5 mL of isopropanol per 1 mL of **Ivisol**. Incubate for 10 minutes.
 - Centrifuge at 12,000 x g for 10 minutes at 4°C.
 - Wash the protein pellet three times with a solution of 0.3 M guanidine hydrochloride in 95% ethanol.
 - Perform a final wash with 100% ethanol.
 - Air-dry the pellet for 5-10 minutes and resuspend in 1% SDS.

Visualizations



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Caption: General workflow for isolating RNA, DNA, and protein using **Ivisol**.



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Caption: Example signaling pathway analysis using **Ivisol**-isolated samples.

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